molecular formula C21H19ClN2O5S B2484720 methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251624-41-5

methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B2484720
CAS No.: 1251624-41-5
M. Wt: 446.9
InChI Key: QVCHLQZPKJQDCX-UHFFFAOYSA-N
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Description

Methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound with a molecular formula of C17H11ClN2O4S.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor to form the benzothiazinone ring. Common reagents used in this step include chlorinating agents and sulfur sources.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrrolidine moiety in methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate imparts unique properties to the compound, such as increased stability and specific biological activity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-29-21(26)14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-3-10-23)30(27,28)18-8-7-15(22)12-17(18)24/h4-8,11-13H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCHLQZPKJQDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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